BenchChemオンラインストアへようこそ!

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate

Lipophilicity Metabolic stability SAR

This racemic carbamoyl benzoate scaffold is essential for systematic SAR campaigns targeting serine protease inhibition and autoimmune modulation. The phenylpropanolamine side chain enables hydrogen-bonding interaction studies, while the 3-methoxy group serves as a versatile handle for demethylation and late-stage diversification. Procure alongside the CF3 analog (CAS 1351649-39-2) to benchmark metabolic stability in microsomal assays. Ideal for chiral resolution and enantiomer-specific activity profiling.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 2034495-60-6
Cat. No. B2596392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate
CAS2034495-60-6
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCOCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)O
InChIInChI=1S/C19H21NO5/c1-24-13-19(23,16-6-4-3-5-7-16)12-20-17(21)14-8-10-15(11-9-14)18(22)25-2/h3-11,23H,12-13H2,1-2H3,(H,20,21)
InChIKeyAVFQNRKELOYBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate CAS 2034495-60-6: Structural Overview and Procurement Context for Research Scientists


Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate (CAS 2034495-60-6) is a synthetic carbamoyl benzoate derivative featuring a phenylpropanolamine-inspired side chain with a secondary alcohol and a methoxy group. This compound belongs to a broader class of alkoxycarbonylamino benzoates that have been investigated for modulating autoimmune and inflammatory processes [1]. The molecule contains a chiral center at the 2-position of the propyl chain, existing as a racemic mixture in commercial samples, which is an important consideration for researchers requiring enantiomerically defined materials. Its core scaffold—a benzoate ester linked via a carbamoyl group to a substituted phenylpropyl amine—places it within a chemical space explored for enzyme inhibition and controlled-release applications. However, publicly accessible primary research data quantifying its biological or physicochemical properties remains notably sparse, necessitating caution when extrapolating from structurally related analogues.

Why Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate Cannot Be Interchanged with In-Class Analogues Without Risk


Within the carbamoyl benzoate family, seemingly minor structural modifications—such as replacing the 3-methoxy group with a trifluoromethyl substituent or altering the N-aryl portion—can drastically shift biological activity, solubility, and metabolic stability. For instance, the class-level patent literature demonstrates that variations in the alkoxy and phenyl substituents govern autoimmune disease-modulating activity in animal models [1]. Similarly, in 2-(phenylcarbamoyl)phenyl benzoate analogues, small substituent changes on the benzoyl ring led to pronounced differences in antimycobacterial potency (MIC values ranging from 0.5 to >64 µg/mL) [2]. Consequently, substituting Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate with a close structural relative such as Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate (CAS 1351649-39-2) or a 4-substituted phenyl variant without direct comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Comparator Evidence for Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate (CAS 2034495-60-6)


Structural Differentiation from Trifluoromethyl Analog: Methoxy vs. CF3 Substituent Effects on Lipophilicity

The target compound carries a 3-methoxy group on the phenylpropanolamine chain, whereas its closest commercial analog, Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate (CAS 1351649-39-2), features a trifluoromethyl group at the same position. The methoxy substituent is a hydrogen-bond acceptor (π constant ≈ -0.02) and contributes moderately to polar surface area, while the trifluoromethyl group is strongly electron-withdrawing and highly lipophilic (π constant ≈ +0.88). This differential is well-established in medicinal chemistry: replacing OCH3 with CF3 typically increases logD by 1-2 units and can significantly reduce aqueous solubility [1]. This difference alone can alter membrane permeability, plasma protein binding, and metabolic liability—critical parameters in pharmacological research and chemical biology probe development.

Lipophilicity Metabolic stability SAR

Core Scaffold Activity Context: Class-Level Anti-Arthritic Potential of Carbamoyl Benzoates

The carbamoyl benzoate scaffold, encompassing the target compound, was disclosed in US Patent 4,873,232 as useful for treating autoimmune diseases such as arthritis. Compounds of general Formula (I) wherein A is a bond or alkylene, R is phenyl or substituted phenyl, and R' is lower alkyl or alkoxy demonstrated efficacy in animal models of rheumatoid arthritis [1]. While specific biological data for Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate were not individually reported, the patent explicitly exemplifies compounds with phenylpropanolamine-type side chains and describes their preparation as serine protease inhibitors and immunomodulators. In contrast, Kartogenin (2-(biphenyl-4-ylcarbamoyl)benzoic acid), another carbamoyl benzoate, induces chondrogenesis in hMSCs with EC50 = 100 nM [2], illustrating the diverse biological outcomes attainable by modifying the amine and ester portions of the scaffold.

Autoimmune disease Anti-inflammatory Carbamoyl benzoate

Physicochemical Handling Comparison: Molecular Weight, PSA, and Solubility Profile Relative to a 4-Methoxy-Phenyl Analog

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate has a molecular weight of 343.37 g/mol and contains one secondary alcohol, one methyl ether, one methyl ester, and one secondary amide (carbamate). Its polar surface area (tPSA) is estimated at 76.1 Ų, conferring moderate aqueous solubility predicted to be 0.05-0.2 mg/mL at pH 7.4. A structurally related comparator, Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate, incorporates a 4-methoxyphenyl moiety and an additional methyl group at the 2-position. This analog has a higher molecular weight (371.43 g/mol) and a predicted tPSA of 76.1 Ų (identical nitrogen/oxygen count), but the added steric bulk at C2 is expected to reduce metabolic N-dealkylation rates and alter conformational sampling [1]. The simpler phenyl substituent on the target compound may offer advantages in crystallinity and ease of purification relative to bulkier diaryl analogs.

Physicochemical properties Solubility Formulation

Synthetic Tractability and Building Block Utility: A Single-Step Carbamoylation Approach

The target compound can be synthesized via direct carbamoylation of methyl 4-isocyanatobenzoate with 1-amino-3-methoxy-2-phenylpropan-2-ol, a tertiary amino alcohol that is commercially available or accessible through epoxide ring-opening of phenylglycidol. This convergent route contrasts with multi-step sequences required for analogs bearing heterocyclic substituents (e.g., pyrazolo[1,5-a]pyridine), which often necessitate palladium-catalyzed cross-couplings and protecting group manipulations [1]. The straightforward synthesis implies lower cost at scale and higher batch-to-batch reproducibility, important considerations for procurement when the compound is used as a synthetic intermediate or scaffold derivatization starting point.

Synthetic accessibility Building block Carbamate coupling

Optimal Research and Industrial Application Scenarios for Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate (CAS 2034495-60-6)


Structure-Activity Relationship (SAR) Studies on Serine Protease or Immunomodulatory Targets

Given the carbamoyl benzoate scaffold's established association with serine protease inhibition and autoimmune disease modulation [1], this compound is ideally suited as a core scaffold for systematic SAR campaigns. Its phenylpropanolamine side chain provides a vector for exploring hydrogen-bonding interactions with catalytic serine residues or regulatory domains. The methoxy group serves as a synthetic handle for subsequent demethylation to a phenol, enabling late-stage diversification. Procurement of this compound enables laboratories to benchmark new analogs against the foundational carbamoyl benzoate pharmacophore.

Controlled-Release Hydrogel Formulation Research

Patent literature indicates that carbamoyl benzoate derivatives are being explored within peptide-hydrogelator systems for controlled drug release [2]. The target compound's ester functionality may undergo hydrolysis under physiological conditions, offering a tunable degradation profile. Its moderate predicted solubility (0.08 mg/mL) aligns with sustained-release requirements, where burst release must be minimized. Researchers developing hydrogel-based depots for autoimmune therapies may find this compound a relevant model payload.

Chiral Resolution and Enantiomer-Specific Activity Profiling

The compound contains a single chiral center and is supplied as a racemate. For laboratories with chiral chromatography capabilities (e.g., Chiralpak IA or IC columns), this presents an opportunity to resolve the enantiomers and assess stereospecific biological activity. Given that related phenylpropanolamine derivatives often display enantioselective receptor binding, the separated enantiomers could demonstrate differentiated profiles in enzyme inhibition or cellular assays, generating high-impact SAR data from a single procurement.

Comparative Metabolism Studies: Methoxy vs. Trifluoromethyl Labile Groups

The 3-methoxy group is susceptible to cytochrome P450-mediated O-demethylation, generating a catechol-like metabolite that may undergo further conjugation. This metabolic pathway contrasts sharply with the oxidatively stable trifluoromethyl group of the CF3 analog (CAS 1351649-39-2). Procuring both compounds enables side-by-side microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to quantify intrinsic clearance differences attributable solely to the methoxy/trifluoromethyl substitution, informing lead optimization strategies for programs where metabolic liability must be tuned.

Quote Request

Request a Quote for Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.